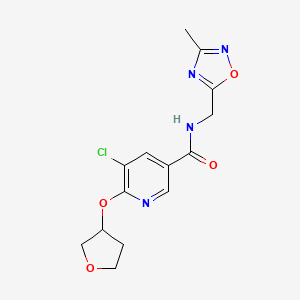

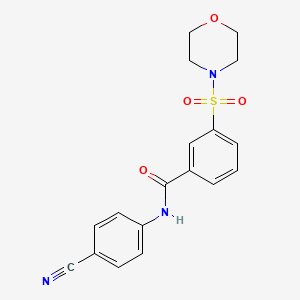

N-(4-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis process for “N-(4-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide” is not available, related compounds such as N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea have been synthesized in high yield via different applications of aroyl isocyanate and 4-aminobenzonitrile .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Characterization

The synthesis and characterization of morpholine derivatives involve their preparation through specific reactions, followed by analysis using techniques like NMR, IR, and Mass spectral studies. For instance, compounds have been synthesized to explore their biological activities, such as antibacterial and anti-TB, through molecular docking studies. The structural properties of these compounds, determined through single crystal X-ray diffraction studies, contribute to understanding their potential applications in medicinal chemistry and drug design (Mamatha S.V et al., 2019).

Antimicrobial Activity

Research on morpholine derivatives has demonstrated their antimicrobial potential. Studies have shown that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. This includes efforts to investigate the modulating activity of certain morpholine compounds against standard and multi-resistant strains of bacteria and fungi, assessing their minimum inhibitory concentration (MIC) to gauge effectiveness (M. A. Oliveira et al., 2015).

Antifungal and Broad-Spectrum Antifungal Agents

Some morpholine derivatives have been identified as potent antifungal agents with activity against Candida species, Aspergillus species, molds, and dermatophytes. Optimizations in the chemical structure of these compounds have led to improved plasmatic stability while maintaining or enhancing their in vitro and in vivo antifungal efficacy. This highlights their potential in developing new antifungal therapies, especially for systemic infections (D. Bardiot et al., 2015).

Synthetic Methodologies

In the realm of organic synthesis, morpholine compounds have been pivotal in developing novel synthetic methodologies. This includes the use of morpholine derivatives in constructing complex molecules, such as the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides, demonstrating the versatility and utility of morpholine in facilitating diverse chemical reactions (P. Atanassov et al., 2002).

Eigenschaften

IUPAC Name |

N-(4-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c19-13-14-4-6-16(7-5-14)20-18(22)15-2-1-3-17(12-15)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOJEIXVCOWKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)

![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2834356.png)